molecular formula C17H19NO3 B2538370 N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)propanamide CAS No. 801227-69-0

N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)propanamide

Cat. No.: B2538370
CAS No.: 801227-69-0
M. Wt: 285.343
InChI Key: LYPSJXFSEXNQFY-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)propanamide: is an organic compound that belongs to the class of amides It features a phenyl ring substituted with an acetyl group at the para position and a furan ring substituted with an ethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)propanamide typically involves the following steps:

    Acylation of Aniline: The starting material, 4-acetylaniline, is prepared by acylating aniline with acetic anhydride.

    Formation of the Amide Bond: The 4-acetylaniline is then reacted with 3-(5-ethylfuran-2-yl)propanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced amides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)-3-(5-methylfuran-2-yl)propanamide: Similar structure but with a methyl group instead of an ethyl group on the furan ring.

    N-(4-acetylphenyl)-3-(5-phenylfuran-2-yl)propanamide: Features a phenyl group on the furan ring.

    N-(4-acetylphenyl)-3-(5-chlorofuran-2-yl)propanamide: Contains a chlorine atom on the furan ring.

Uniqueness

N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)propanamide is unique due to the specific combination of functional groups and their positions, which can influence its chemical reactivity and potential applications. The presence of the ethyl group on the furan ring may impart different steric and electronic properties compared to similar compounds, affecting its behavior in chemical reactions and biological systems.

Properties

IUPAC Name

N-(4-acetylphenyl)-3-(5-ethylfuran-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-3-15-8-9-16(21-15)10-11-17(20)18-14-6-4-13(5-7-14)12(2)19/h4-9H,3,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPSJXFSEXNQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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